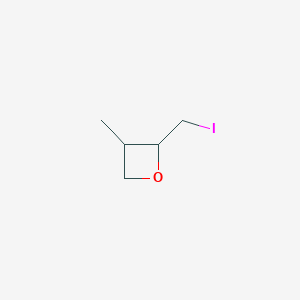
2-(Iodomethyl)-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-3-methyloxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of an iodomethyl group and a methyl group on the oxetane ring makes this compound particularly interesting for various chemical applications. The iodomethyl group is known for its reactivity, which can be exploited in various synthetic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3-methyloxetane typically involves the iodocyclization of appropriate precursors. One common method is the reaction of homoallylamines with iodine under controlled conditions to form the oxetane ring with the iodomethyl substituent . The reaction conditions often involve room temperature to slightly elevated temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar iodocyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Solvents like ethyl acetate and catalysts such as sodium iodide are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Iodomethyl)-3-methyloxetane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane derivatives with different functional groups. Reduction reactions can also modify the iodomethyl group.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions to form larger cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxetanes, while oxidation reactions can produce oxetane ketones or alcohols .
Applications De Recherche Scientifique
2-(Iodomethyl)-3-methyloxetane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-3-methyloxetane involves its reactivity towards various nucleophiles and electrophiles. The iodomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxetane ring can also undergo ring-opening reactions, leading to the formation of new functional groups and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Iodomethyl)-3-methyloxetane include:
2-(Iodomethyl)azetidine: Another iodomethyl-substituted cyclic ether with a different ring size.
3-Iodopyrrolidine: A five-membered ring compound with an iodomethyl group.
Iodomethyl pivalate: An ester with an iodomethyl group, used as a pharmaceutical intermediate.
Uniqueness
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other cyclic ethers. The presence of both iodomethyl and methyl groups further enhances its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C5H9IO |
|---|---|
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
2-(iodomethyl)-3-methyloxetane |
InChI |
InChI=1S/C5H9IO/c1-4-3-7-5(4)2-6/h4-5H,2-3H2,1H3 |
Clé InChI |
DWNAISJWBGUUED-UHFFFAOYSA-N |
SMILES canonique |
CC1COC1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)

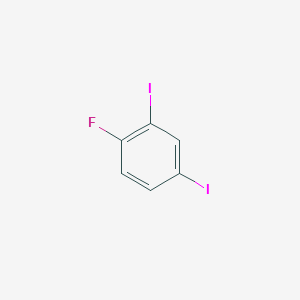
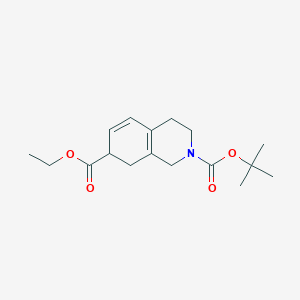

![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)
![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
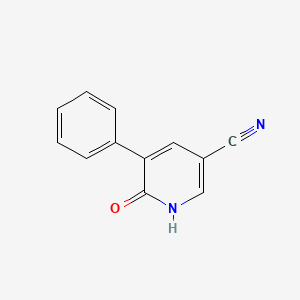
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
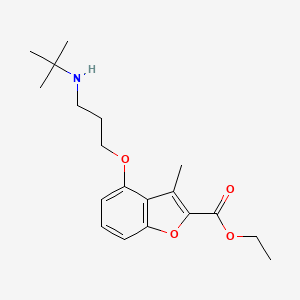
![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)


